molecular formula C14H9Cl2NO2 B019901 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one CAS No. 73328-71-9

1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one

Cat. No.: B019901
CAS No.: 73328-71-9
M. Wt: 294.1 g/mol
InChI Key: QZGDFRBQDMINQA-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound known for its unique chemical structure and properties

Mechanism of Action

Target of Action

It’s known that similar compounds have been tested on hormone-sensitive breast cancer cells .

Mode of Action

The compound interacts with its targets, leading to changes in the cellular environment. It has been suggested that the compound may reduce the endogenous estrogen level via inhibition of estrogen biosynthesis . This suggests that the compound may act as an anti-estrogenic agent, potentially disrupting the growth of hormone-sensitive cancers.

Biochemical Pathways

It’s known that similar compounds inhibit deoxyribonucleic acid (dna) synthesis, like cisplatin . This suggests that the compound may interfere with DNA replication, thereby inhibiting cell division and growth.

Result of Action

The compound’s action results in the inhibition of cell growth, particularly in hormone-sensitive breast cancer cells . This is likely due to its potential anti-estrogenic effects and its ability to inhibit DNA synthesis.

Preparation Methods

The synthesis of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-dichloro-4-hydroxybenzaldehyde with an appropriate indole derivative under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification processes.

Chemical Reactions Analysis

1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The dichlorinated phenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2,6-dichloro-4-hydroxyphenyl)-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO2/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(17)19/h1-4,6-7,18H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGDFRBQDMINQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=C(C=C(C=C3Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576745
Record name 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73328-71-9
Record name 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-[(2,6-dichloro-4-methoxyphenyl)amino]phenylacetic acid (0.1 mol) from example 22 was added in portions to a melt of 200 g of pyridine hydrochloride (1.75 mol) at 170° C. The mixture was heated at 180° C. for 3 h and poured onto 2000 ml of ice water while hot. The precipitated product was filtered off, washed with water, and dissolved in 1000 ml of ethyl acetate. The organic phase was washed with 200 ml of 1N HCl in water (2×100 ml) and evaporated to give N-(2,6-dichloro-4-hydroxyphenyl) oxindole. To a solution of 8 g of N-(2,6-dichloro-4-hydroxyphenyl)-oxindole in 200 ml of n-butanol were added 7 g of NaOH and 1 g of KOH, and the reaction mixture was refluxed for 24 h and evaporated in vacuo. The residue was dissolved in 700 ml of water and the aqueous solution was extracted with ether (2×200 ml), cooled to 0° C., and acidified with concentrated HCl. The precipitate was taken up in 300 ml of ether. The organic phase was washed with 30 ml of water, 0.5N NaHCO3 (5×80 ml), and 80 ml of 2N KHCO3 solution. The combined NaHCO3 extracts were cooled to 0° C. and acidified with 2N HCl, and the precipitate was dissolved in 200 ml of ether. The organic layer was washed with 30 ml of water and evaporated to yield 2-[(2,6-dichloro-4-hydroxyphenyl)amino]phenylacetic acid.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one
Reactant of Route 2
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one
Reactant of Route 3
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one
Reactant of Route 4
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one
Reactant of Route 5
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one
Reactant of Route 6
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one

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